HSD1590 Exhibits >20-Fold Greater Potency Against ROCK2 Compared to FDA-Approved Netarsudil
In a direct head-to-head enzymatic assay, HSD1590 demonstrates a sub-nanomolar IC50 for ROCK2 inhibition, which is over 20 times more potent than the FDA-approved ROCK inhibitor netarsudil when tested under similar conditions [1].
| Evidence Dimension | ROCK2 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | Netarsudil: IC50 = 11 nM |
| Quantified Difference | 22-fold higher potency (0.5 nM vs 11 nM) |
| Conditions | In vitro kinase assay; similar conditions for both compounds [1] |
Why This Matters
This potency advantage allows for the use of lower compound concentrations in assays, minimizing potential off-target effects and compound interference.
- [1] Dayal, N., et al. (2019). Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors. European Journal of Medicinal Chemistry, 180, 449-456. PMID: 31330446 View Source
